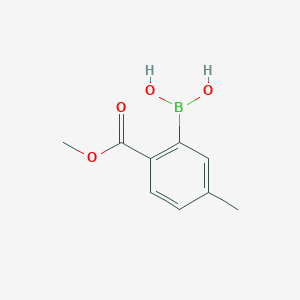

(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid

描述

(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid (C$9$H${11}$BO$_4$, MW 209.99 g/mol) is a boronic acid derivative featuring a phenyl ring substituted with a methoxycarbonyl (-COOMe) group at the ortho position (C2) and a methyl (-Me) group at the meta position (C5). Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions due to their ability to form stable complexes with transition metals, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

属性

分子式 |

C9H11BO4 |

|---|---|

分子量 |

193.99 g/mol |

IUPAC 名称 |

(2-methoxycarbonyl-5-methylphenyl)boronic acid |

InChI |

InChI=1S/C9H11BO4/c1-6-3-4-7(9(11)14-2)8(5-6)10(12)13/h3-5,12-13H,1-2H3 |

InChI 键 |

XDWQNTRYQRGQQT-UHFFFAOYSA-N |

规范 SMILES |

B(C1=C(C=CC(=C1)C)C(=O)OC)(O)O |

产品来源 |

United States |

准备方法

Synthesis via Borylation of Aryl Halides

A common route involves palladium-catalyzed borylation of aryl bromides or iodides bearing the methyl and ester functionalities or their precursors.

- Starting Material: 2-bromo-5-methylbenzoic acid derivatives or 5-methyl-2-bromobenzoate esters

- Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2

- Boronation Agent: Bis(pinacolato)diboron or trimethyl borate (B(OMe)3)

- Conditions: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (e.g., 80 °C) under inert atmosphere

- Example: The Grignard reagent generated from 2-bromotoluene reacts with trimethyl borate, followed by acidic workup to yield the boronic acid intermediate, which is then esterified to the methoxycarbonyl group.

Lithiation and Boronation Route

This method involves directed ortho-lithiation of a methyl-substituted aromatic ester followed by quenching with a boron electrophile.

- Procedure:

- The aromatic methyl ester is treated with n-butyllithium at low temperatures (-65 to -70 °C) to generate the aryllithium species.

- Triethyl borate or trimethyl borate is added to introduce the boronic acid moiety.

- Acidic hydrolysis liberates the boronic acid.

- Yield: Moderate yields (~30-40%) are reported due to the sensitivity of lithiation and workup steps.

Multistep Functional Group Transformation Approach

A more elaborate synthetic route involves sequential transformations:

- Step 1: Borylation of bromotoluene to form p-tolylboronic acid.

- Step 2: Oxidation of methyl group to carboxylic acid.

- Step 3: Nitration to introduce nitro group at the desired position.

- Step 4: Esterification of carboxylic acid to methoxycarbonyl ester using thionyl chloride and methanol.

- Step 5: Reduction of nitro group to amino group or further functionalization as needed.

- Final Step: Purification to isolate this compound.

This route is documented with yields for each step ranging from 70% to 80%, culminating in an overall good yield and high purity product.

Experimental Data Summary Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Borylation of aryl halide | Pd catalyst, B(OMe)3 or bis(pinacolato)diboron, DMSO, 80 °C | 70-76 | Requires dry, inert conditions |

| 2 | Oxidation | KMnO4, NaOH, acidic workup | 70 | Converts methyl to carboxylic acid |

| 3 | Nitration | HNO3/H2SO4 | 75-80 | Regioselective nitration |

| 4 | Esterification | SOCl2, MeOH, reflux | 80 | Converts acid to methoxycarbonyl ester |

| 5 | Reduction (optional) | Pd/C hydrogenation, H2, 1 atm | 68 | For amino derivative; optional for target |

Summary and Expert Commentary

The preparation of this compound is well-established through palladium-catalyzed borylation and lithiation-boronation methods. The multistep synthetic route involving oxidation, nitration, esterification, and reduction provides a practical approach with good yields and scalability. Each method requires careful control of reaction conditions, particularly moisture exclusion and temperature control, to maximize yield and purity.

The literature emphasizes the importance of removing residual alcohols from boron reagents to prevent yield loss during Grignard reactions. The choice of synthetic route depends on available starting materials, desired scale, and downstream applications.

化学反应分析

Types of Reactions

(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: Boronic acids can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert boronic acids to boranes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds.

科学研究应用

(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid, with the chemical formula , is a boronic acid derivative that has a methyl substituent and a methoxycarbonyl group attached to the phenyl ring. The boron atom in this compound allows it to form stable complexes with nucleophiles and participate in Suzuki coupling reactions.

Synthesis

this compound can be synthesized through various methods, showcasing its versatility in organic synthesis.

Applications

this compound is used in the following fields:

- Pharmaceutical Industry It serves as an intermediate.

- Preparation of selective quinazolinyl-phenol inhibitors of CHK1 as potential antitumors and radioprotectants .

- Rh-catalyzed asymmetric arylation of aldehydes .

- Stereoselective hydroarylation reactions .

- Suzuki-Miyaura cross-coupling .

Boronic Acids in Medicinal Chemistry

Boronic acids, including this compound derivatives, are valuable in medicinal chemistry because they are generally non-toxic, easily synthesized, and stable . Boronic acids have led to the development of drugs such as Vaborbactam, Bortezomib, and N-dipeptidyl boronic acid, which have been approved by the FDA and EMA for treatments of multiple myeloma, and urinary, abdominal, and lung infections .

作用机制

The mechanism by which (2-(Methoxycarbonyl)-5-methylphenyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction allows the compound to act as a molecular receptor, binding to specific targets such as saccharides and catechols . The formation of boronate esters is a key step in many of its applications .

相似化合物的比较

Structural and Electronic Effects

The substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine and methoxycarbonyl groups enhance reactivity in Suzuki couplings by polarizing the boron center, facilitating transmetallation .

- Steric Effects : Methyl groups at C5 (target compound) reduce steric hindrance compared to bulkier substituents like trifluoromethyl (: C$9$H${10}$BF$3$O$4$) or chlorophenyl groups .

- Solubility : Hydrophilic substituents (e.g., -OH, -COOH) improve aqueous solubility, whereas methoxycarbonyl and methyl groups render the compound more lipophilic, influencing bioavailability .

Key Findings :

- Tubulin Inhibition : Boronic acids with planar aromatic systems (e.g., cis-stilbenes) show potent tubulin binding, suggesting that the target compound’s phenyl ring may similarly interact with hydrophobic pockets in proteins .

- Enzyme Inhibition : Methoxycarbonyl and methyl groups may hinder binding to hydrophilic active sites (e.g., HDACs) compared to compounds with polar linkers .

生物活性

(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid, with the chemical formula C₈H₁₁BO₃, is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including anticancer, antibacterial, and enzymatic inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a methoxycarbonyl group and a methyl substituent on the phenyl ring, which contribute to its unique reactivity and biological properties. The boron atom in the structure allows for the formation of stable complexes with various nucleophiles, making it versatile in organic synthesis and biological applications.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Cytotoxicity : In vitro assays demonstrated an IC₅₀ of 18.76 ± 0.62 µg/mL against MCF-7 cancer cell lines, indicating a potent cytotoxic effect while showing no toxicity on healthy cells .

- Mechanism of Action : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to inhibited growth and increased apoptosis markers such as p-H2AX .

2. Antibacterial Activity

The compound also displays promising antibacterial properties:

- Inhibition of Biofilm Formation : It has been reported to inhibit biofilm formation by Pseudomonas aeruginosa, a common pathogen in nosocomial infections .

- Broad-Spectrum Activity : Its derivatives have shown broad-spectrum inhibitory activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .

3. Enzyme Inhibition

This compound has demonstrated significant enzyme inhibitory activities:

- Acetylcholinesterase Inhibition : The compound exhibited moderate inhibition with an IC₅₀ of 115.63 ± 1.16 µg/mL , which is relevant for neurodegenerative disease research .

- Butyrylcholinesterase Activity : It showed a high inhibitory effect with an IC₅₀ of 3.12 ± 0.04 µg/mL , suggesting potential use in treating conditions related to cholinergic dysfunction .

Data Summary Table

| Biological Activity | Measurement | Value |

|---|---|---|

| Cytotoxicity (MCF-7) | IC₅₀ | 18.76 ± 0.62 µg/mL |

| Acetylcholinesterase Inhibition | IC₅₀ | 115.63 ± 1.16 µg/mL |

| Butyrylcholinesterase Inhibition | IC₅₀ | 3.12 ± 0.04 µg/mL |

| Antiurease Activity | IC₅₀ | 1.10 ± 0.06 µg/mL |

| Antioxidant Activity | DPPH Scavenging IC₅₀ | 0.14 ± 0.01 µg/mL |

Case Study 1: Anticancer Mechanism Investigation

In a study focusing on the anticancer mechanisms of boronic acids, this compound was identified as a lead compound due to its ability to induce apoptosis in cancer cells through the activation of p53 signaling pathways and subsequent DNA damage response mechanisms .

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of this compound against Pseudomonas aeruginosa. The results indicated that it not only inhibited biofilm formation but also reduced bacterial viability significantly, suggesting its potential as a therapeutic agent against resistant bacterial strains .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for (2-(Methoxycarbonyl)-5-methylphenyl)boronic acid, and how do reaction conditions influence yield?

- The synthesis typically involves Suzuki-Miyaura coupling, where aryl halides react with boronic acids in the presence of a palladium catalyst. Key factors include solvent choice (e.g., THF or DMF), temperature (often 60–100°C), and base selection (e.g., Na₂CO₃ or K₃PO₄) to stabilize intermediates . Purification may require column chromatography or recrystallization to avoid boroxin formation, a common side reaction in boronic acid synthesis .

Q. How does the methoxycarbonyl group influence the compound’s solubility and reactivity in cross-coupling reactions?

- The methoxycarbonyl (-CO₂Me) group enhances solubility in polar aprotic solvents due to its electron-withdrawing nature. This substituent also directs electrophilic substitution reactions to specific positions on the aromatic ring, improving regioselectivity in coupling reactions. Comparative studies with methyl or hydroxyl substituents show reduced reactivity due to electronic or steric effects .

Q. What analytical methods are critical for confirming the structure and purity of this boronic acid?

- Nuclear Magnetic Resonance (NMR): ¹¹B NMR identifies boron environments (δ ~30 ppm for boronic acids), while ¹H/¹³C NMR confirms aromatic substitution patterns.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., C₉H₁₁BO₄ has a theoretical mass of 194.02 g/mol).

- HPLC or TLC: Monitors purity and detects boroxins (cyclic trimers) .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-methyl group impact Suzuki coupling efficiency?

- The 5-methyl group introduces steric hindrance, slowing transmetallation steps in palladium-catalyzed couplings. However, its electron-donating nature stabilizes the boronate intermediate, which can offset kinetic drawbacks. Computational studies (DFT) suggest a balance between steric bulk and electronic stabilization is critical for optimal yields .

Q. What strategies mitigate hydrolysis of the boronic acid group during prolonged storage or aqueous reactions?

- Lyophilization: Freeze-drying minimizes water content.

- Protection as Trifluoroborate Salts: Converts boronic acids to air-stable K⁺ or NH₄⁺ salts (e.g., Ar-BF₃⁻), reducing hydrolysis .

- Storage: Anhydrous conditions at –20°C in amber vials prevent degradation .

Q. Are there contradictions in reported biological activities of similar boronic acids, and how can they be resolved?

- For example, some studies report antitumor activity via proteasome inhibition, while others note negligible effects. These discrepancies may arise from:

- Assay Conditions: Varying pH or reducing agents (e.g., glutathione) alter boronic acid reactivity.

- Structural Analogues: Minor substituent changes (e.g., methoxy vs. methyl in thiophene derivatives) drastically modify binding affinities .

- Resolution: Standardize assays (e.g., fixed pH 7.4) and use isosteric analogues to isolate structure-activity relationships .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。